Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a phenoxy group attached to a propionate moiety, with a chlorine and a methyl group substituent on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-(4-chloro-2-methylphenoxy)propionic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Various substituted phenoxypropionates depending on the nucleophile used.
Scientific Research Applications
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
The mechanism of action of Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific enzymes and receptors in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propionic acid: The parent acid of the ester.
2-(4-chloro-2-methylphenoxy)propanol: A reduction product.
2-(4-chloro-2-methylphenoxy)acetate: A structurally similar compound with an acetate group instead of a propionate group.
Uniqueness
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s ester group makes it more lipophilic, enhancing its ability to penetrate plant tissues compared to its parent acid.
Properties
CAS No. |
40390-11-2 |
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Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-12(14)9(3)16-11-6-5-10(13)7-8(11)2/h5-7,9H,4H2,1-3H3/t9-/m0/s1 |
InChI Key |
QOOFWHJIVSELIO-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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